molecular formula C12H26N2 B1609616 n-Butyl-n'cyclohexyl ethylenediamine CAS No. 886502-85-8

n-Butyl-n'cyclohexyl ethylenediamine

Cat. No. B1609616
M. Wt: 198.35 g/mol
InChI Key: FUDYXVRDAACWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N’cyclohexyl ethylenediamine is a research chemical . It has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .


Molecular Structure Analysis

The n-Butyl-n’cyclohexyl ethylenediamine molecule contains a total of 40 bonds. There are 14 non-H bonds, 7 rotatable bonds, 1 six-membered ring, and 2 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of n-Butyl-n’cyclohexyl ethylenediamine include a flash point of 52 °C . The compound is solid at room temperature .

Scientific Research Applications

Catalysis

Alkylation of ethylenediamine with alcohols using CuO–ZnO/Al2O3 catalysts has been studied, highlighting the formation of N-cyclohexylethylenediamine with high selectivity. This reaction underscores the potential of utilizing n-Butyl-n'cyclohexyl ethylenediamine derivatives in catalytic processes (Yamakawa et al., 2004).

Anticancer Activity

The synthesis and anticancer activity of ruthenium–cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N′-diacetate-type ligands have been explored, showing significant cytotoxicity towards various cancer cell lines. This research indicates the potential of n-Butyl-n'cyclohexyl ethylenediamine derivatives in developing new anticancer drugs (Savić et al., 2011).

Fluorescence Sensing

Water-soluble sulfonato-Salen-type ligands derived from different diamines, including n-Butyl-n'cyclohexyl ethylenediamine, have been designed for fluorescence sensors for Cu2+ detection in water and living cells. These findings underscore the utility of n-Butyl-n'cyclohexyl ethylenediamine derivatives in environmental monitoring and biological research (Zhou et al., 2012).

properties

IUPAC Name

N-butyl-N'-cyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYXVRDAACWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428545
Record name n-butyl-n'cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl-n'cyclohexyl ethylenediamine

CAS RN

886502-85-8
Record name n-butyl-n'cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Butyl-n'cyclohexyl ethylenediamine
Reactant of Route 2
Reactant of Route 2
n-Butyl-n'cyclohexyl ethylenediamine
Reactant of Route 3
Reactant of Route 3
n-Butyl-n'cyclohexyl ethylenediamine
Reactant of Route 4
Reactant of Route 4
n-Butyl-n'cyclohexyl ethylenediamine
Reactant of Route 5
Reactant of Route 5
n-Butyl-n'cyclohexyl ethylenediamine
Reactant of Route 6
Reactant of Route 6
n-Butyl-n'cyclohexyl ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.